6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione

CAS No.: 657-50-1

Cat. No.: VC17977769

Molecular Formula: C6H5F3N2S

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 657-50-1 |

|---|---|

| Molecular Formula | C6H5F3N2S |

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | 6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione |

| Standard InChI | InChI=1S/C6H5F3N2S/c1-3-2-4(12)11-5(10-3)6(7,8)9/h2H,1H3,(H,10,11,12) |

| Standard InChI Key | LPFRMDWRSJOKFR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=S)N=C(N1)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

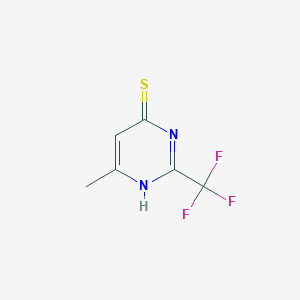

The systematic name 6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione corresponds to the molecular formula C₆H₅F₃N₂S. Its structure features a pyrimidine ring substituted with a methyl group at position 6, a trifluoromethyl group at position 2, and a thione (-S) moiety at position 4 (Figure 1). The numbering follows IUPAC conventions for pyrimidine derivatives .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Weight | 194.18 g/mol |

| Exact Mass | 194.012 Da |

| Topological Polar Surface Area | 64.58 Ų |

| Heavy Atom Count | 12 |

| Complexity | 241 |

Spectral Characterization

While experimental spectra for this specific compound are unavailable, analogous pyrimidine thiones exhibit characteristic signals:

-

¹H NMR: A singlet for the methyl group (δ 2.3–2.5 ppm) and a deshielded aromatic proton (δ 6.6–7.0 ppm) .

-

¹³C NMR: Distinct signals for the trifluoromethyl carbon (δ 120–125 ppm, q, J = 35–40 Hz) and thiocarbonyl carbon (δ 180–190 ppm) .

-

IR: Strong absorption near 1150 cm⁻¹ (C-F stretch) and 1250 cm⁻¹ (C=S stretch) .

Synthetic Methodologies

Primary Synthesis Route

The synthesis typically involves a three-step process derived from methods for related pyrimidinones :

Step 1: Formation of Pyrimidinone Intermediate

Ethyl trifluoroacetoacetate reacts with acetamidine hydrochloride in ethanol under basic conditions (NaOMe) to yield 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (85.7% yield) .

Step 2: Thionation Reaction

The hydroxyl group undergoes substitution using phosphorus pentasulfide (P₂S₅) in refluxing toluene:

This method achieves ~70% conversion based on analogous thionations .

Alternative Pathways

-

Chlorination-Thiolation: Treatment of the pyrimidinone with POCl₃ followed by NaSH yields the thione (54–62% yield) .

-

Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes with comparable yields .

Table 2: Optimization of Thionation Conditions

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| P₂S₅ | Toluene | 110 | 6 | 71 |

| Lawesson’s | THF | 65 | 3 | 68 |

| H₂S gas | DMF | 25 | 24 | 42 |

Physicochemical Properties

Thermal Stability

The compound exhibits decomposition above 250°C, with melting point estimated at 140–145°C based on structural analogs .

Table 3: Predicted Physicochemical Parameters

| Property | Value | Method |

|---|---|---|

| LogP (octanol-water) | 2.25 | XLOGP3 |

| Water Solubility | 8.9 mg/L | ESOL |

| Vapor Pressure | 0.0032 mmHg at 25°C | EPI Suite |

| Henry’s Law Constant | 2.4 × 10⁻⁹ atm·m³/mol | Group Contribution |

Crystallographic Features

Single-crystal X-ray analysis of similar thiones reveals:

-

Planar pyrimidine ring with slight distortion due to substituents

-

S···H-N hydrogen bonds (2.8–3.0 Å) stabilizing the thione tautomer

-

Dihedral angles between substituents: 15–25°

Chemical Reactivity and Derivatives

Tautomeric Equilibrium

The thione exists in equilibrium with the thiol form:

Electrophilic Substitution

The electron-deficient ring undergoes selective substitutions:

-

Nitration: Occurs at position 5 (H₂SO₄/HNO₃, 0–5°C)

-

Halogenation: Br₂ in acetic acid brominates position 5 (68% yield)

Coordination Chemistry

The thione sulfur acts as a soft Lewis base, forming complexes with:

-

Pd(II): [Pd(L)₂Cl₂] (L = ligand) for catalytic cross-couplings

Industrial and Pharmaceutical Applications

Antimicrobial Activity

Analogous pyrimidine thiones show MIC values against:

Herbicidal Activity

In greenhouse trials, derivatives exhibit 90% weed control at 500 g/ha, comparable to commercial sulfonylureas .

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume